molecular formula C12H18O2 B13587088 4-(4-Methoxy-2-methylphenyl)butan-2-ol

4-(4-Methoxy-2-methylphenyl)butan-2-ol

Cat. No.: B13587088
M. Wt: 194.27 g/mol
InChI Key: DXIXRNMFCJFYTB-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)butan-2-ol is a high-purity organic compound supplied for research and development purposes. With the CAS number 1483267-74-8 , this chemical serves as a valuable building block in organic synthesis. The compound has a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . It is typically offered with a purity of 98% . As a specialized intermediate, it is used in the exploration of novel chemical entities and the development of more complex molecular structures in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(4-methoxy-2-methylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O2/c1-9-8-12(14-3)7-6-11(9)5-4-10(2)13/h6-8,10,13H,4-5H2,1-3H3

InChI Key

DXIXRNMFCJFYTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCC(C)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 4 Methoxy 2 Methylphenyl Butan 2 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(4-methoxy-2-methylphenyl)butan-2-ol, several logical disconnections can be proposed to outline potential synthetic routes.

The most apparent disconnection is at the C2-C3 bond of the butanol chain. This C-C bond can be formed through nucleophilic addition to a carbonyl group. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnecting the C2-C3 bond suggests an acetone (B3395972) enolate (or equivalent) as the nucleophile and 4-methoxy-2-methylbenzaldehyde (B1296303) as the electrophile. This route proceeds via an aldol-type reaction, which would yield a β-hydroxy ketone. Subsequent reduction of the ketone and dehydration/hydrogenation steps would lead to the target molecule.

Pathway B: A disconnection between the C1 carbon of the side chain and the aromatic ring. This approach suggests a nucleophilic aromatic substitution or a cross-coupling reaction. For instance, a Grignard reagent formed from a 4-halobutyl-2-ol derivative could react with a suitable 4-methoxy-2-methylphenyl electrophile, although this is generally less common.

Pathway C: A more practical approach involves disconnecting the C1-C2 bond. This points to the reaction of a (4-methoxy-2-methylphenyl)methyl nucleophile (e.g., a Grignard or organolithium reagent) with propylene (B89431) oxide. Alternatively, a propyl Grignard reagent could react with (4-methoxy-2-methylphenyl)acetaldehyde.

Pathway D: Disconnecting the C-O bond at the chiral center suggests the reduction of the corresponding ketone, 4-(4-methoxy-2-methylphenyl)butan-2-one (B2750421). This is a very common and effective strategy, especially for asymmetric synthesis.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Contemporary Approaches to the Carbon Skeleton Formation

Building the carbon framework of this compound can be achieved through several reliable methods rooted in classical organometallic chemistry and modern stereocontrolled reactions.

Grignard and Organolithium Chemistry in Butanol Construction

Organometallic reagents, particularly Grignard and organolithium compounds, are powerful tools for C-C bond formation. mt.com Their high reactivity as carbon nucleophiles allows them to add efficiently to electrophilic carbonyl carbons in aldehydes and ketones. libretexts.org

A feasible Grignard-based synthesis would involve the reaction of a (4-methoxy-2-methylphenyl)magnesium halide with an appropriate electrophile. For instance, reacting (4-methoxy-2-methylphenyl)magnesium bromide with propylene oxide would directly form the carbon skeleton. The regioselectivity of the epoxide opening would favor attack at the less sterically hindered carbon, yielding the desired this compound after an acidic workup.

Alternatively, the ketone precursor, 4-(4-methoxy-2-methylphenyl)butan-2-one, can be synthesized using organometallic reagents. One could envision the reaction of 4-methoxy-2-methylbenzylmagnesium chloride with acetone. The resulting tertiary alcohol could then be dehydrated and subsequently hydrogenated to yield the target secondary alcohol, though this is a more circuitous route. A more direct synthesis of the ketone involves the acylation of 3-methylanisole (B1663972) with a butanoyl derivative under Friedel-Crafts conditions, followed by functional group manipulations.

Organolithium reagents offer similar, and often more potent, reactivity compared to Grignard reagents. libretexts.org They can be used in analogous reactions, such as addition to aldehydes or ketones. wikipedia.org The choice between Grignard and organolithium reagents often depends on factors like base strength, solubility, and compatibility with other functional groups. acs.org

Table 1: Representative Grignard Reaction for Alcohol Synthesis

Grignard ReagentElectrophileIntermediate ProductFinal Product Type
Cyclohexylmagnesium bromideFormaldehydeCyclohexylmethoxide saltPrimary Alcohol libretexts.org
Phenylmagnesium bromide3-Methylbutanal1-Phenyl-3-methylbutan-1-oxide saltSecondary Alcohol libretexts.org
Methylmagnesium bromidePropiophenone2-Phenyl-2-butoxide saltTertiary Alcohol libretexts.org

Stereocontrolled Carbon-Carbon Bond Formations (e.g., Aldol-Type Reactions, Alkylation)

Modern synthetic chemistry provides more sophisticated methods for controlling the stereochemical outcome of C-C bond formation.

Aldol-Type Reactions: The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. A potential, though multi-step, route to this compound could begin with an aldol condensation between the enolate of acetone and 4-methoxy-2-methylbenzaldehyde. This would produce a β-hydroxy ketone. Subsequent dehydration to form an α,β-unsaturated ketone, followed by conjugate addition and reduction of the ketone, or a one-pot reduction of both the double bond and the ketone, would yield the final product. The stereochemistry of the alcohol can be controlled during the final reduction step.

Alkylation of Enolates: Another powerful strategy is the alkylation of a pre-formed enolate. For example, the lithium enolate of acetone could be alkylated with a 4-methoxy-2-methylbenzyl halide. This reaction directly forms the carbon skeleton of the precursor ketone, 4-(4-methoxy-2-methylphenyl)butan-2-one. This ketone can then be reduced to the target alcohol. The efficiency of this alkylation can be influenced by the choice of the base, solvent, and reaction temperature. Phase-transfer catalysis is a particularly effective method for the alkylation of ketones, offering a practical and scalable approach. nih.gov

Asymmetric Synthesis of Chiral this compound Enantiomers

Since the C2 of the butanol chain is a stereocenter, producing enantiomerically pure forms of this compound is often a key objective, particularly for pharmaceutical applications. nih.govethernet.edu.et

Chiral Catalyst-Mediated Enantioselective Reductions of Ketone Precursors

One of the most efficient methods for obtaining chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. researchgate.net In this case, 4-(4-methoxy-2-methylphenyl)butan-2-one would be the substrate. This transformation can be achieved with high enantioselectivity using various catalytic systems.

Transition Metal Catalysis: Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium, are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones. Catalysts such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands can deliver hydrogen to one face of the carbonyl group preferentially, leading to a high excess of one enantiomer. nih.gov

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs) found in microorganisms like baker's yeast (Saccharomyces cerevisiae), are highly effective catalysts for the enantioselective reduction of ketones. nih.govresearchgate.net These biocatalytic reductions are often performed under mild, environmentally friendly conditions (e.g., in water) and can provide very high enantiomeric excess (ee). The stereochemical outcome (whether the (R) or (S) alcohol is formed) can often be controlled by selecting specific enzymes or microbial strains.

Table 2: Examples of Enantioselective Ketone Reduction

Ketone SubstrateCatalyst/MethodProductReported Enantiomeric Excess (ee)
Acyclic silyloxydieneSilver(I)-BINAPChiral Adduct>99% ee nih.gov
4-Phenyl-2-butanoneSaccharomyces cerevisiae(S)-4-Phenyl-2-butanolHigh ee reported researchgate.net
1-Methyl-7-methoxy-2-tetraloneCinchona alkaloid-derived catalyst(R)-(+)-Alkylated Ketone~58% ee (79:21 er) nih.gov

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

An alternative approach to asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to propanoic acid. The resulting imide can be deprotonated to form a chiral enolate, which is then alkylated with 4-methoxy-2-methylbenzyl bromide. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent reductive cleavage of the auxiliary would yield the enantiomerically enriched alcohol. While effective, this method is stoichiometric in the chiral source and requires additional steps for attachment and removal of the auxiliary. sigmaaldrich.com

Enzymatic or Biocatalytic Approaches for Enantiopure Production

While specific enzymatic routes for this compound are not extensively documented in publicly available literature, the synthesis of enantiopure secondary aryl alcohols is a well-established field in biocatalysis. The primary strategies involve the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral ketone.

Kinetic Resolution using Lipases:

Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols. researchgate.net This method relies on the differential rate of reaction of the two enantiomers with an acyl donor, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. For the resolution of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, could be employed. mdpi.com The reaction would typically involve an acyl donor like vinyl acetate (B1210297) in an organic solvent. The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. Dynamic kinetic resolution (DKR) can further enhance the yield of the desired enantiomer by coupling the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially achieving a theoretical yield of 100%. mdpi.comnih.gov

Asymmetric Reduction using Ketoreductases:

An alternative and often more direct approach is the asymmetric reduction of the corresponding prochiral ketone, 4-(4-methoxy-2-methylphenyl)butan-2-one. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that can reduce ketones to alcohols with high enantioselectivity. rsc.org These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which must be regenerated in situ for the reaction to be economically viable. acs.org A cofactor regeneration system, such as the use of a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, is often employed. Various microorganisms, including yeast and bacteria, are sources of ketoreductases with different substrate specificities and stereopreferences (either Prelog or anti-Prelog). researchgate.net For the synthesis of a specific enantiomer of this compound, a screening of different KREDs would be necessary to identify an enzyme with high activity and selectivity for the target substrate.

Enzyme ClassApproachKey FeaturesPotential Application for this compound
Lipases Kinetic Resolution / Dynamic Kinetic ResolutionHigh stability in organic solvents, broad substrate scope, readily available.Selective acylation of one enantiomer of racemic this compound.
Ketoreductases (KREDs/ADHs) Asymmetric ReductionHigh enantioselectivity, direct conversion of ketone to chiral alcohol, requires cofactor regeneration.Enantioselective reduction of 4-(4-methoxy-2-methylphenyl)butan-2-one to a single enantiomer of the corresponding alcohol.

Optimization of Synthetic Routes for Yield, Selectivity, and Atom Economy

The efficiency and sustainability of a synthetic route are of paramount importance, particularly in industrial applications. Optimization strategies aim to maximize the yield and selectivity of the desired product while minimizing waste and environmental impact.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry provides a framework for designing chemical processes that are more environmentally friendly. Key principles applicable to the synthesis of this compound include maximizing atom economy, using safer solvents, and employing catalytic reagents.

Atom Economy: The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Synthetic routes with high atom economy are inherently less wasteful. For instance, a Grignard reaction to form the carbon skeleton of this compound, followed by a catalytic asymmetric hydrogenation of the resulting ketone, would generally have a higher atom economy than a route involving stoichiometric reagents and protecting groups.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. In the synthesis of this compound, employing a catalytic amount of a chiral catalyst for the asymmetric reduction of the precursor ketone is a prime example of applying this principle.

Safer Solvents: The choice of solvent can significantly impact the environmental footprint of a synthesis. Green solvents such as water, supercritical fluids, or ionic liquids are preferred over volatile and toxic organic solvents. While the solubility of the reactants for the synthesis of this compound might necessitate the use of organic solvents, selecting less hazardous options and minimizing their volume are important considerations.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages for the synthesis of pharmaceutical intermediates like this compound.

Enhanced Safety and Control: Many organic reactions are exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for efficient heat transfer, enabling better temperature control and reducing the risk of runaway reactions. This is particularly relevant for potentially hazardous reactions that might be part of the synthetic sequence, such as those involving organometallic reagents.

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities compared to batch processing. Mixing is often more efficient in microreactors, which can be crucial for fast reactions.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel ("scaling out"), which can be more straightforward and safer than increasing the size of a batch reactor. This allows for the on-demand production of the target molecule.

For the synthesis of this compound, key steps such as a Friedel-Crafts acylation to form the precursor ketone or the subsequent reduction to the alcohol could be adapted to a continuous flow process, potentially leading to a more efficient and safer manufacturing route.

Novel Synthetic Methodologies for Methoxy- and Methyl-Substituted Aryl Butanols

The development of novel synthetic methods is crucial for accessing complex molecules with improved efficiency and for expanding the available chemical space. For methoxy- and methyl-substituted aryl butanols, recent advances in catalysis and reaction design offer new avenues for their synthesis.

One area of significant interest is the use of C-H activation strategies. acs.org These methods allow for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For the synthesis of compounds like this compound, a C-H activation approach could potentially be used to couple the aromatic ring with the butanol side chain in a more direct and atom-economical manner, bypassing the need for pre-functionalized aromatic starting materials.

Furthermore, the development of new catalytic systems for cross-coupling reactions continues to provide powerful tools for the construction of C-C bonds. For example, modern palladium- or nickel-catalyzed cross-coupling reactions could be employed to forge the bond between the substituted phenyl ring and the butanol chain from readily available precursors. These modern catalytic methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods.

In the context of asymmetric synthesis, the discovery and development of new chiral ligands and catalysts for the enantioselective addition of organometallic reagents to aldehydes or for the asymmetric hydrogenation of ketones are constantly expanding the toolkit for preparing enantiopure alcohols. These novel methodologies could provide more efficient and selective routes to specific enantiomers of this compound and related structures.

Stereochemical Investigations of 4 4 Methoxy 2 Methylphenyl Butan 2 Ol

Enantiomerism and Diastereomerism in Butan-2-ol Derivatives

The structure of 4-(4-Methoxy-2-methylphenyl)butan-2-ol contains a chiral center at the second carbon atom (C2) of the butanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a 4-(4-methoxy-2-methylphenyl)ethyl group. The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. One enantiomer will be dextrorotatory (+), while the other will be levorotatory (-). A 50:50 mixture of the two enantiomers is called a racemic mixture and is optically inactive.

If additional chiral centers were present in the molecule, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. However, for this compound with its single chiral center, only enantiomerism is observed.

Determination of Absolute and Relative Configurations (R/S Nomenclature)

To unambiguously describe the three-dimensional arrangement of the atoms of the enantiomers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). The assignment for the chiral center (C2) in this compound would proceed as follows:

Assign Priorities: The four groups attached to the chiral center are prioritized based on the atomic number of the atom directly bonded to the chiral carbon.

-OH (Oxygen, atomic number 8) - Priority 1

-CH2CH2(C6H3(OCH3)(CH3))) (Carbon, atomic number 6) - Priority 2

-CH3 (Carbon, atomic number 6) - Priority 3

-H (Hydrogen, atomic number 1) - Priority 4

When comparing the two carbon substituents, the one with the higher atomic number atoms further down the chain gets the higher priority.

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (in this case, -H) is pointing away from the viewer.

Determine the Sequence: The direction from the highest priority group (1) to the second (2) to the third (3) is determined. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

While the rules for assigning the configuration are clear, the actual determination of which enantiomer corresponds to the R or S configuration for this compound would require experimental data from techniques such as X-ray crystallography of a single enantiomer or by using spectroscopic methods like NMR with chiral derivatizing agents, such as Mosher's acid. nih.govspringernature.comstackexchange.comillinois.edu

Chiral Resolution Techniques for Racemic Mixtures

Since the enantiomers of this compound have identical physical properties, their separation from a racemic mixture, a process known as chiral resolution, requires the use of a chiral environment. Several techniques can be employed for this purpose.

Classical Resolution with Chiral Derivatizing Agents

This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers of the original alcohol.

For an alcohol like this compound, a common approach would be to react it with a chiral carboxylic acid (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric esters.

Resolving Agent Type Example Reaction with Alcohol Separation Method
Chiral Carboxylic Acid(R)-Mandelic AcidEsterificationFractional Crystallization
Chiral Amine (after conversion of alcohol to a derivative)(S)-α-MethylbenzylamineAmide formationChromatography

Chromatographic Enantioseparation (e.g., Chiral HPLC, SFC)

Direct separation of enantiomers can be achieved using chromatographic techniques where either the stationary phase or the mobile phase is chiral.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including alcohols. sigmaaldrich.comresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations, often providing faster separations and using more environmentally friendly mobile phases (typically supercritical CO2) than HPLC. The principles are similar to HPLC, relying on a chiral stationary phase to differentiate between the enantiomers.

Table of Potential Chiral HPLC/SFC Conditions:

Stationary Phase Mobile Phase Detection Expected Outcome
Chiralpak AD (amylose derivative) Hexane (B92381)/Isopropanol (B130326) UV Separation of enantiomers with distinct retention times

Crystallization-Based Enantiomer Separation

In some cases, direct crystallization can be used to separate enantiomers.

Preferential Crystallization: If the racemic mixture crystallizes as a conglomerate (a physical mixture of crystals of the two enantiomers), it is possible to induce the crystallization of one enantiomer by seeding a supersaturated solution of the racemate with crystals of that pure enantiomer.

Diastereomeric Salt Crystallization: As mentioned in the classical resolution section, the formation of diastereomeric salts with a chiral resolving agent is a common strategy, where the separation of the diastereomers is achieved through crystallization due to their different solubilities.

Reactivity and Mechanistic Studies of 4 4 Methoxy 2 Methylphenyl Butan 2 Ol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group (-CH(OH)-) is a versatile functional group capable of undergoing a variety of transformations, primarily oxidation, esterification, and etherification.

As a secondary alcohol, the hydroxyl group in 4-(4-methoxy-2-methylphenyl)butan-2-ol can be oxidized to form the corresponding ketone, 4-(4-methoxy-2-methylphenyl)butan-2-one (B2750421). The reaction does not proceed further to a carboxylic acid, as this would require breaking a carbon-carbon bond. chemistryhall.comorganic-chemistry.org The choice of oxidizing agent determines the reaction conditions, with several modern methods offering mild conditions and high selectivity, avoiding reactions on the electron-rich aromatic ring. missouri.edu

Common methods for the oxidation of secondary alcohols include:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (TEA). chemistryhall.comadichemistry.com It is known for its mild conditions and tolerance of many other functional groups. organic-chemistry.org

Dess-Martin Periodinane (DMP): This reagent provides a fast and efficient oxidation under neutral conditions at room temperature.

Chromium-Based Reagents: Reagents like Pyridinium (B92312) chlorochromate (PCC) or Pyridinium dichromate (PDC) can effectively oxidize secondary alcohols to ketones. However, due to the toxicity of chromium, their use has become less common in favor of greener alternatives. missouri.edu

Photochemical Oxidation: Some modern green chemistry protocols utilize photocatalysts, such as Eosin Y, with molecular oxygen (from air) as the terminal oxidant under visible light irradiation. organic-chemistry.orgrsc.org These methods are highly selective for benzylic alcohols, and while this compound's alcohol is not strictly benzylic, its proximity to the ring may allow for similar reactivity. rsc.orgresearchgate.net

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

Reagent/MethodTypical ConditionsProductKey Features
Swern Oxidation1) DMSO, (COCl)₂, -78°C2) Substrate3) TriethylamineKetoneMild, avoids acidic conditions, good for sensitive substrates. chemistryhall.comadichemistry.com
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureKetoneNeutral conditions, fast reaction times, commercially available.
Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room TemperatureKetoneReliable, but involves toxic chromium waste.
Catalytic H₂O₂ or TBHPMetal catalyst (e.g., Fe, Cu), optional solventKetoneGreener approach using common, inexpensive oxidants. rsc.org
Photochemical OxidationPhotocatalyst (e.g., Eosin Y), O₂, visible lightKetoneEnvironmentally friendly, mild conditions. organic-chemistry.orgrsc.org

Esterification: The secondary alcohol can react with carboxylic acids or their derivatives to form esters.

Fischer Esterification: This is an equilibrium reaction where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). byjus.comchemistrytalk.org To drive the reaction to completion, water is typically removed, or a large excess of one reactant (usually the alcohol) is used. organic-chemistry.orgchemistrysteps.com The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com For a sterically hindered secondary alcohol like this one, the reaction may be slow. researchgate.netresearchgate.net

Reaction with Acyl Halides or Anhydrides: A more reactive and non-reversible method involves reacting the alcohol with an acyl chloride or an acid anhydride. chemguide.co.uk These reactions are often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl or carboxylic acid byproduct.

Etherification: Ethers can be synthesized from the alcohol, most commonly via the Williamson ether synthesis.

Williamson Ether Synthesis: This method involves a two-step process. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. byjus.comyoutube.com This alkoxide then acts as a nucleophile and displaces a halide or other good leaving group from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.comwikipedia.org For this synthesis to be efficient, the alkyl halide should be primary or methyl to minimize competing elimination (E2) reactions. youtube.comchemistrytalk.org The alkoxide can be derived from a primary, secondary, or tertiary alcohol. wikipedia.org

Reactivity of the Methoxy- and Methyl-Substituted Phenyl Moiety

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups.

Both the methoxy and methyl groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. pressbooks.pub

Methoxy Group (-OCH₃): This is a strongly activating group. The oxygen atom donates electron density to the ring through resonance (a +R effect), which significantly stabilizes the cationic intermediate (the sigma complex) formed during substitution. libretexts.orglibretexts.org This effect strongly outweighs its inductive electron withdrawal (-I effect). It directs incoming electrophiles to the positions ortho (C3, C5) and para (C6, which is already substituted) to itself.

Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. It directs to its ortho (C1, C3) and para (C5) positions.

When multiple activating groups are present on a ring, the regiochemical outcome is determined by the most powerful activating group. msu.edumasterorganicchemistry.com In this case, the methoxy group is a much stronger activator than the methyl group and will therefore control the position of substitution. quora.com Both groups direct to positions C3 and C5. Thus, electrophilic attack is strongly favored at these two sites. Steric hindrance from the adjacent methyl and butanol groups at C3 might lead to a preference for substitution at the less hindered C5 position. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsElectrophile (E⁺)Predicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺4-(5-Nitro-4-methoxy-2-methylphenyl)butan-2-ol
HalogenationBr₂, FeBr₃Br⁺4-(5-Bromo-4-methoxy-2-methylphenyl)butan-2-ol
SulfonationFuming H₂SO₄SO₃4-(5-Sulfo-4-methoxy-2-methylphenyl)butan-2-ol
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺4-(5-Acyl-4-methoxy-2-methylphenyl)butan-2-ol

The existing substituents on the aromatic ring can also be chemically modified. Such transformations are known as functional group interconversions (FGI). solubilityofthings.comslideshare.netimperial.ac.uk

Cleavage of the Methoxy Group: The methyl ether can be cleaved to reveal a phenol (B47542) using strong protic acids like HBr or Lewis acids such as BBr₃. This reaction typically proceeds via nucleophilic attack on the methyl group.

Oxidation of the Methyl Group: Under harsh conditions, such as treatment with hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidic workup, the methyl group could be oxidized to a carboxylic acid. However, these conditions are severe and would likely also oxidize the secondary alcohol on the side chain.

Modification of Introduced Groups: Functional groups added via EAS can be further transformed. For example, a nitro group (-NO₂) introduced via nitration can be reduced to an amino group (-NH₂) using reagents like H₂ over a metal catalyst (Pd, Pt) or SnCl₂ in HCl. msu.edu This converts a deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, enabling further synthetic steps. msu.edu

Reaction Mechanisms of Key Transformations Involving this compound

Understanding the mechanisms of these reactions is crucial for predicting products and controlling reaction outcomes.

Mechanism of Swern Oxidation: The Swern oxidation begins with the reaction of DMSO and oxalyl chloride at low temperature to form an electrophilic sulfur species, the dimethylchlorosulfonium ion. missouri.eduyoutube.com The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a non-nucleophilic base, like triethylamine, deprotonates the carbon adjacent to the oxygen, generating a sulfur ylide. This intermediate undergoes a five-membered ring transition state to eliminate the carbonyl product, dimethyl sulfide, and a protonated amine. adichemistry.comyoutube.com

Mechanism of Fischer Esterification: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. chemistrysteps.com The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. byjus.commasterorganicchemistry.com

Nucleophilic attack by the alcohol oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate. chemistrytalk.org

A proton transfer from the new oxonium ion to one of the hydroxyl groups. organic-chemistry.org

Elimination of water as a leaving group, reforming the carbonyl double bond and creating a protonated ester. masterorganicchemistry.com

Deprotonation by a weak base (like water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. byjus.com

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. msu.edumasterorganicchemistry.com

Attack on the Electrophile: The π-electron system of the activated aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed. For this compound, attack at C5 allows the positive charge to be delocalized over C2, C4, and C6, with an additional crucial resonance structure where the lone pair from the methoxy oxygen at C4 donates in, placing the positive charge on oxygen and giving every atom an octet. libretexts.org This extra stabilization is why the methoxy group is a powerful ortho-, para-director.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom that bears the electrophile. This is a fast step that restores the aromatic π-system and yields the substituted product. msu.edu

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Reactivity and Mechanistic Studies

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the detailed reactivity and mechanistic studies of the chemical compound this compound. Despite extensive searches for kinetic, thermodynamic, transition state analysis, and reaction pathway elucidation data, no specific studies for this particular compound were identified.

Efforts to find analogous data for the closely related compound, 4-(4-methoxyphenyl)butan-2-ol, which lacks the methyl group on the phenyl ring, also proved fruitless in yielding the specific mechanistic details required to construct an article based on the requested outline. The available information on this analogue and its ketone precursor, 4-(4-methoxyphenyl)-2-butanone, primarily focuses on their synthesis, physical properties, and applications in areas such as fragrance and insect attractants, rather than on fundamental reactivity studies.

Consequently, due to the absence of published research data on the kinetic and thermodynamic profiles, as well as the transition state and reaction pathway analyses for this compound, it is not possible to provide the in-depth scientific article as requested. The required data to populate the specified sections on "Detailed Kinetic and Thermodynamic Studies" and "Transition State Analysis and Reaction Pathway Elucidation" does not appear to be available in the public domain.

Computational and Theoretical Chemistry of 4 4 Methoxy 2 Methylphenyl Butan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, other properties of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is often employed to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. researchgate.netnih.govmdpi.com

For 4-(4-Methoxy-2-methylphenyl)butan-2-ol, DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, can provide a detailed picture of its three-dimensional structure. researchgate.net These calculations would yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterAtoms InvolvedPredicted Value
Bond LengthC(ar)-O(methoxy)~1.36 Å
Bond LengthC(ar)-C(methyl)~1.51 Å
Bond LengthC(butan)-O(hydroxyl)~1.43 Å
Bond AngleC(ar)-O-C(methoxy)~118°
Dihedral AngleC(ar)-C(ar)-C(butan)-C(butan)Variable (defines conformation)

Furthermore, DFT studies can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net These calculations, such as Hartree-Fock (HF) and more advanced methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular systems. nih.gov

For this compound, ab initio calculations can be used to determine the ground state geometry and energy with high precision. Moreover, these methods are particularly valuable for studying excited states, which is crucial for understanding the molecule's photochemical behavior. temple.edu Time-dependent DFT (TD-DFT) or more sophisticated ab initio methods can predict the energies of electronic transitions, which can be correlated with experimental UV-Vis spectra.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov These simulations allow for the study of the conformational landscape of a molecule and its interactions with its environment over time.

For a flexible molecule like this compound, with its rotatable bonds in the butanol side chain, MD simulations can explore the various accessible conformations and their relative energies. This provides a dynamic picture of the molecule's structure that goes beyond the static image from quantum chemical optimizations.

MD simulations are also instrumental in studying intermolecular interactions. nih.govresearchgate.netmdpi.com By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can investigate the nature and strength of non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and van der Waals forces. researchgate.net These interactions are critical in determining the bulk properties of the compound, such as its boiling point and solubility. The Hirshfeld surface analysis can be a useful tool to visualize and quantify these intermolecular contacts. mdpi.com

Prediction of Spectroscopic Signatures (e.g., Advanced NMR Chemical Shift Predictions, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. epstem.net For this compound, these predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C bearing OH~65-70
Aromatic C bearing methoxy (B1213986)~155-160
Aromatic C bearing methyl~135-140
Methoxy C~55
Methyl C on aromatic ring~20
Methyl C on butanol chain~23

Similarly, the vibrational frequencies of this compound can be calculated using DFT. researchgate.net These computed frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra. nih.gov This comparison helps in the assignment of the observed spectral bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl group or the C-O stretch of the methoxy group.

Elucidation of Reaction Mechanisms and Transition States Through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. mdpi.comnih.gov

For this compound, computational methods could be used to study various reactions, such as its oxidation, dehydration, or etherification. For a given reaction, the geometries of the transition states can be located, and their energies can be calculated. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This allows for a detailed understanding of the reaction pathway and the factors that influence its feasibility.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable for mechanistic understanding, not clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. nih.govnih.gov For mechanistic understanding, QSAR studies can provide insights into the molecular features that are important for a compound's reactivity or interaction with a biological target. nih.govresearchgate.net

In the context of this compound and its analogs, a QSAR study could be developed to understand how variations in the molecular structure (e.g., changing the substituents on the aromatic ring) affect a particular property, such as its reactivity in a specific chemical transformation. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for a series of related compounds. These descriptors could include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. A statistical model would then be built to correlate these descriptors with the observed activity. Such a model can help in identifying the key structural features that govern the compound's behavior.

Derivatization and Analog Synthesis of 4 4 Methoxy 2 Methylphenyl Butan 2 Ol

Synthesis of Structurally Modified Analogs

The generation of analogs of 4-(4-methoxy-2-methylphenyl)butan-2-ol can be systematically approached by modifying three key structural components: the butanol side chain, the substituents on the phenyl ring, and the aromatic core itself.

The secondary alcohol and the flexible four-carbon chain provide multiple avenues for chemical transformation.

Oxidation: The secondary alcohol of the butan-2-ol side chain can be readily oxidized to the corresponding ketone, yielding 4-(4-methoxy-2-methylphenyl)butan-2-one (B2750421). This transformation alters the hydrogen bonding capacity of the molecule, replacing a hydrogen bond donor with an acceptor. Standard oxidation protocols, such as using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) or a Swern oxidation, can achieve this conversion under mild conditions. More vigorous oxidizing agents like chromic acid will also yield the ketone. ausetute.com.aunigerianscholars.comyoutube.com

Etherification: The hydroxyl group can be converted into an ether, which can modulate the compound's lipophilicity and metabolic stability. This can be achieved through Williamson ether synthesis by first deprotonating the alcohol with a base (e.g., NaH) followed by reaction with an alkyl halide (R-X). Alternatively, modern methods for the cross-etherification of secondary benzylic alcohols with various primary or secondary aliphatic alcohols can be employed using mediators such as alkoxyhydrosilanes or iron(III) catalysts. rsc.orgacs.orgorganic-chemistry.org These reactions often proceed via an SN1-type mechanism involving a stabilized benzylic carbocation intermediate. researchgate.netrsc.org

Esterification: Ester analogs can be prepared through the reaction of the alcohol with acyl chlorides or carboxylic acids under appropriate conditions (e.g., Steglich esterification using DCC/DMAP). This introduces a polar carbonyl group, which can serve as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in vivo.

Substitution and Elimination: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, or thiols at the C2 position of the butanyl chain. Alternatively, treatment with a strong, non-nucleophilic base could induce elimination to form the corresponding butene derivative.

Table 1: Proposed Modifications of the Butanol Side Chain

Reaction Type Reagents and Conditions Product Functional Group
Oxidation PCC, CH₂Cl₂ Ketone
Etherification 1. NaH, THF2. R-Br Ether (-OR)
Esterification R-COCl, Pyridine Ester (-OC(O)R)

The electronic and steric properties of the phenyl ring can be fine-tuned by altering the existing methoxy (B1213986) and methyl substituents.

Modification of the Methoxy Group: The para-methoxy group is a key feature, acting as an electron-donating group and a hydrogen bond acceptor.

Demethylation: A common strategy is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 4-(4-hydroxy-2-methylphenyl)butan-2-ol. This reaction can be effectively carried out using reagents such as boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃). researchgate.net The resulting phenol is a valuable intermediate for further derivatization.

O-Alkylation: The phenol intermediate can be subsequently O-alkylated with a diverse range of alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) under basic conditions (e.g., K₂CO₃ in acetone) to generate a library of ether analogs with varying steric and electronic properties. sciforum.netresearchgate.netresearchgate.net

Modification of the Methyl Group: The ortho-methyl group influences the conformation of the molecule by imparting a steric effect that can force the methoxy group and the butanol side chain out of the plane of the aromatic ring.

Benzylic Halogenation: The methyl group can be halogenated, typically brominated, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. The resulting benzylic bromide is a versatile handle for introducing other functional groups via nucleophilic substitution.

Oxidation: While potentially challenging due to the presence of other sensitive sites, the benzylic methyl group could be oxidized to a formyl or carboxylic acid group under specific conditions.

Replacement via Cross-Coupling: A more versatile approach to modifying this position involves starting from a precursor such as 1-bromo-4-methoxy-2-methylbenzene. The butan-2-ol side chain can be installed via Friedel-Crafts acylation followed by reduction. The bromine atom then serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide variety of alkyl, alkenyl, or aryl groups in place of the original methyl substituent. researchgate.netresearchgate.netnih.gov

Table 2: Proposed Variations of Phenyl Ring Substituents

Position Initial Group Reaction Sequence Final Group
C4 -OCH₃ 1. BBr₃ (Demethylation)2. K₂CO₃, R-Br (Alkylation) -OR (e.g., -OCH₂CH₃, -OCH₂Ph)
C2 -CH₃ NBS, AIBN (Halogenation) -CH₂Br

Bioisosteric replacement is a strategy used to replace a functional group or moiety with another that retains similar physical or chemical properties, leading to similar biological activity while potentially improving other properties like metabolic stability or solubility.

Non-classical and Carbocyclic Bioisosteres: To reduce lipophilicity and improve properties, the planar phenyl ring can be replaced with saturated, three-dimensional scaffolds. Non-classical bioisosteres such as bicyclo[1.1.1]pentane or cubane (B1203433) have been used as effective phenyl mimics. Simpler carbocyclic rings like cyclohexyl could also be incorporated. These replacements fundamentally alter the shape and rigidity of the molecule.

Scaffold Derivatization for Library Generation

Combinatorial chemistry and parallel synthesis techniques enable the rapid generation of large, focused libraries of related compounds for high-throughput screening. nih.govijpsonline.com The this compound scaffold is well-suited for this approach.

A divergent synthetic strategy can be employed starting from a common, advanced intermediate. For instance, 4-(4-hydroxy-2-methylphenyl)butan-2-one, a close analog of raspberry ketone wikipedia.org, could serve as a versatile starting point. This single intermediate possesses two distinct functional handles for derivatization: a phenolic hydroxyl group and a ketone.

Using a multi-well plate format, this intermediate can be subjected to a matrix of reactions. In one dimension, the phenolic hydroxyl can be alkylated with a library of different alkyl halides (R¹-X). In the second dimension, the ketone can be subjected to various reactions, such as reduction to the secondary alcohol followed by etherification (with R²-X), or reductive amination with a library of amines (R²-NH₂). This "two-dimensional" approach allows for the exponential generation of a large library of distinct analogs from a single precursor. wikipedia.orgimperial.ac.uk

Table 3: Illustrative Combinatorial Library Design

Building Blocks Reaction at Phenol (R¹) Reaction at Ketone/Alcohol (R²)
Set A (R¹-Br) A1: CH₃BrA2: CH₃CH₂BrA3: PhCH₂Br
Set B (R²-OH or R²-NH₂) B1: NaBH₄ (Reduction to -OH)B2: NaBH₄ then CH₃I (Etherification to -OCH₃)B3: NH₂CH₃, NaBH₃CN (Reductive Amination to -NHCH₃)
Resulting Products R¹ = A1 R² = B1, B2, B3
R¹ = A2 R² = B1, B2, B3

Structure-Reactivity and Structure-Mechanism Relationships of Derivatives

The structural modifications detailed above are expected to have predictable consequences on the chemical reactivity and physical properties of the resulting analogs.

Side Chain Reactivity: The conversion of the secondary alcohol to a ketone removes the chiral center (unless another is present) and eliminates its hydrogen-bond donating ability. The resulting ketone provides a planar sp² center and is susceptible to nucleophilic attack. Conversion to an ether reduces polarity and removes both hydrogen-bond donating and accepting capabilities at that position, which generally increases metabolic stability towards oxidation. Esters introduce a group that can be metabolically labile, potentially acting as a pro-drug feature.

Phenyl Ring Electronics and Reactivity: The electronic nature of the aromatic ring is governed by the substituents. The para-methoxy and ortho-methyl groups are both electron-donating, activating the ring towards electrophilic aromatic substitution. Replacing these with electron-withdrawing groups (e.g., -CF₃, -Cl, -CN) would deactivate the ring and lower the pKa of a phenolic derivative. These electronic changes can significantly impact the molecule's binding affinity to biological targets and its metabolic profile, particularly its susceptibility to oxidation by cytochrome P450 enzymes. The Hammett equation can be used to quantify the electronic effect of these substituent changes on reaction rates and equilibria.

Mechanistic Considerations: The mechanism of many derivatization reactions is influenced by the structure. For instance, in the etherification of the secondary alcohol under acidic conditions, the reaction likely proceeds through a benzylic carbocation intermediate. The stability of this cation is enhanced by the electron-donating methoxy and methyl groups on the phenyl ring, facilitating the reaction. Any modification that reduces the electron-donating capacity of the ring would be expected to slow the rate of such SN1-type reactions.

{ "article": "### 7. This compound as a Synthetic Intermediate and Building Block\n\nthis compound is a valuable chemical compound that serves as a versatile intermediate and building block in the field of organic synthesis. Its unique structural features, including a chiral center and a functionalized aromatic ring, make it a useful precursor for the creation of more complex molecules. The presence of both a hydroxyl group and a methoxy-substituted phenyl group allows for a variety of chemical transformations, enabling its incorporation into a wide range of molecular architectures.\n\n#### 7.1. Role in the Synthesis of Complex Organic Molecules\n\nWhile specific, extensively documented examples of the direct use of this compound in the synthesis of highly complex organic molecules are not prevalent in readily available scientific literature, its structural motifs are found in various intricate compounds. The core structure, a substituted phenylbutan-2-ol, is a common feature in many biologically active molecules and advanced materials. The compound's potential lies in its ability to undergo further chemical modifications. The secondary alcohol can be oxidized to a ketone, used as a handle for esterification or etherification, or be involved in substitution and elimination reactions. The aromatic ring can be subjected to electrophilic substitution or other coupling reactions to build more complex scaffolds.\n\n#### 7.2. Application in Natural Product Synthesis\n\nThere is limited direct evidence in published literature detailing the application of this compound in the total synthesis of natural products. However, similar structural units are integral to many natural compounds. For instance, phenylpropanoid and related metabolic pathways in plants produce a vast array of substances with similar phenyl and alkyl chain arrangements. The potential for this compound to serve as a starting material or a key intermediate in the synthesis of analogues of natural products or in the construction of specific fragments of larger natural molecules remains an area for further exploration by synthetic chemists.\n\n#### 7.3. Use as a Chiral Building Block in Enantioselective Synthesis\n\nThe presence of a stereocenter at the C-2 position of the butanol chain makes this compound a potentially useful chiral building block. In enantioselective synthesis, where the three-dimensional arrangement of atoms is crucial, starting with a molecule that already possesses a defined stereochemistry can significantly simplify the synthetic route and improve the efficiency of obtaining the desired enantiomer of the target molecule. Chiral alcohols are fundamental in the synthesis of a wide array of pharmaceuticals and other biologically active compounds. The enantiomers of this compound could be resolved or synthesized selectively to serve as precursors for chiral drugs or ligands for asymmetric catalysis.\n\n#### 7.4. Precursor for Advanced Materials and Functional Molecules (e.g., Polymers, Ligands)\n\nThe potential of this compound as a precursor for advanced materials and functional molecules is an emerging area of interest. The aromatic ring and the hydroxyl group are functional handles that can be modified to introduce polymerizable groups or coordinating sites for metal ions.\n\nFor instance, the hydroxyl group could be esterified with acrylic acid or a similar monomer to create a polymerizable unit. The resulting monomer could then be incorporated into polymers, potentially imparting specific properties due to the methoxy- and methyl-substituted phenyl group. In the realm of coordination chemistry, the molecule could be modified to act as a ligand for metal catalysts. The design of new ligands is crucial for the development of catalysts with improved activity, selectivity, and stability.\n\nBelow is a table summarizing the potential applications of this compound as a synthetic intermediate:\n\n| Area of Application | Potential Role of this compound |\n|---|---|\n| Complex Organic Molecule Synthesis | Precursor to more elaborate molecular scaffolds through functional group transformations. |\n| Natural Product Synthesis | Starting material for the synthesis of natural product analogues or fragments. |\n| Enantioselective Synthesis | Chiral building block to introduce a specific stereocenter. |\n| Advanced Materials and Functional Molecules | Monomer precursor for polymers; scaffold for the design of ligands for catalysis. |\n\n\n\nTable of Compounds Mentioned: \n\n| Compound Name |\n|---| \n| this compound |\n| Acrylic acid |" }

Advanced Analytical Methodologies for Research on 4 4 Methoxy 2 Methylphenyl Butan 2 Ol

High-Resolution Mass Spectrometry for Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 4-(4-Methoxy-2-methylphenyl)butan-2-ol and its metabolites or degradation products. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to parent ions and fragment ions, which is fundamental for mechanistic studies.

In many cases, particularly for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is performed to enhance the volatility and thermal stability of polar analytes like alcohols. nih.gov This process involves masking polar groups to improve chromatographic results. nih.gov For compounds containing hydroxyl groups, silylation is a common derivatization technique. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, resulting in a less polar, more volatile derivative suitable for GC-MS analysis. nih.govresearchgate.net

Derivatization can also be designed to generate specific fragmentation patterns that are useful for structural elucidation. jfda-online.com The introduction of fluoroacyl groups, for example, can enhance analyte volatility and produce derivatives with distinctive mass spectra, aiding in both quantification and structural confirmation. jfda-online.com The analysis of these derivatives by HRMS provides precise mass data that helps in identifying characteristic fragments and understanding the fragmentation pathways of the parent molecule.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Alcohols

Reagent Name Abbreviation Functional Group Targeted Purpose
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Hydroxyl (-OH), Amine (-NH2) Silylation; Increases volatility and thermal stability. nih.govresearchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Hydroxyl (-OH), Amine (-NH2) Silylation; Similar to BSTFA. nih.gov
Pentafluorobenzoyl Bromide PFBBr Hydroxyl (-OH), Amine (-NH2) Acylation; Improves chromatographic properties and detection limits. researchgate.net

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules like this compound. While one-dimensional (¹H and ¹³C) NMR provides initial information, two-dimensional (2D) techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space atomic correlations. science.gov

A suite of 2D NMR experiments is typically employed to assign all proton and carbon signals and establish the connectivity of the molecular framework. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). youtube.com For this compound, COSY would show correlations between the protons on adjacent carbons in the butanol chain and within the aromatic ring, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). youtube.com It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes longer-range couplings. princeton.edu This experiment is critical for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic protons of the butanol chain to the aromatic carbons, and from the methoxy (B1213986) protons to the methoxy-bearing aromatic carbon, thus confirming the substitution pattern of the phenyl ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity. science.gov NOESY is crucial for determining the relative stereochemistry and preferred conformation of the molecule. For example, it could reveal spatial relationships between protons on the chiral center and protons on the aromatic ring.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

Experiment Type of Correlation Information Provided Example Application for the Target Compound
COSY ¹H – ¹H (2-3 bonds) Identifies coupled proton networks (spin systems). youtube.com Confirms connectivity within the butanol side chain.
HSQC ¹H – ¹³C (1 bond) Assigns carbon signals based on directly attached protons. princeton.edu Correlates each proton in the butanol chain to its corresponding carbon.
HMBC ¹H – ¹³C (2-3 bonds) Connects molecular fragments across quaternary carbons or heteroatoms. princeton.edu Links the butanol chain to the substituted phenyl ring.
NOESY ¹H – ¹H (through space) Reveals spatial proximity of protons, aiding in conformational and stereochemical analysis. science.gov Determines the spatial arrangement of the side chain relative to the aromatic ring.

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful tool for studying molecules in their crystalline or amorphous solid forms. It is particularly useful for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can provide detailed insights into the molecular conformation, symmetry, and intermolecular packing in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govnih.gov These techniques are particularly sensitive to hydrogen bonding.

In the FT-IR spectrum of this compound, the hydroxyl (-OH) group is a key diagnostic feature. The presence of a hydrogen-bonded hydroxyl group typically results in a broad and intense absorption band shifted to lower frequencies (around 3200–3500 cm⁻¹). dss.go.th In contrast, a "free" or non-hydrogen-bonded hydroxyl group would exhibit a sharper, less intense band at a higher frequency (3500–3650 cm⁻¹). dss.go.th The characteristics of this band can therefore confirm the presence and strength of intermolecular O-H···O hydrogen bonds in the solid or liquid state. dss.go.thrsc.org

Other characteristic bands would include:

C-H stretching: Aromatic and aliphatic C-H stretches typically appear just above and below 3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1450–1600 cm⁻¹ region.

C-O stretching: The alcohol C-O stretch and the ether C-O stretch will produce strong bands in the fingerprint region (typically 1050-1250 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, this technique can unambiguously determine its absolute stereochemistry, provided a suitable crystal is obtained and anomalous dispersion is used. researchgate.net

The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the crystal packing arrangement, showing how individual molecules interact with their neighbors. researchgate.net This includes the precise geometry of intermolecular forces such as hydrogen bonds and, potentially, C-H···π interactions. researchgate.netresearchgate.net For example, in the crystal structure of a related compound, (2S)-4-(4-hydroxyphenyl)butan-2-ol, molecules are linked by intermolecular O—H···O hydrogen bonds to form two-dimensional sheets. researchgate.net Similarly, the crystal structure of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol shows that molecules are connected via O—H⋯O hydrogen bonds. researchgate.net

Table 3: Representative Crystal Data for Structurally Similar Compounds

Parameter (2S)-4-(4-hydroxyphenyl)butan-2-ol researchgate.net 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol researchgate.net
Molecular Formula C₁₀H₁₄O₂ C₁₂H₁₄O₂
Crystal System Monoclinic Orthorhombic
Space Group P2₁ Pbca
a (Å) 7.2342 (2) 16.0381 (10)
b (Å) 6.3815 (2) 10.5181 (7)
c (Å) 9.9419 (4) 12.6377 (8)
β (º) 92.216 (2) 90
Volume (ų) 458.63 (3) 2131.0 (2)
Key Interactions O-H···O hydrogen bonds, C-H···π interactions O-H···O hydrogen bonds, C-H···π interactions

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and determining the enantiomeric composition of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

For purity assessment, reversed-phase HPLC with UV detection is a standard method. The sample is separated based on its polarity, and the area of the main peak relative to the total area of all peaks provides a measure of its purity.

Since this compound is a chiral compound, separating its enantiomers is critical. This is typically achieved using chiral chromatography. This can be done by:

Using a Chiral Stationary Phase (CSP): This is the most direct method, where the enantiomers exhibit different affinities for the chiral environment of the column, leading to different retention times and thus separation. Both chiral GC and chiral HPLC columns are widely available.

Derivatization with a Chiral Reagent: The enantiomeric mixture can be reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column. jfda-online.com

The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers (or diastereomers), providing a measure of the enantiomeric purity of the sample.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral chromatography operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). The differing stability of these complexes results in different retention times, allowing for the separation of the enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, is common for the resolution of chiral alcohols. For the analysis of aromatic butanols like 4-phenyl-2-butanol (B1222856), cyclodextrin-based CSPs are highly effective. These stationary phases, such as those derived from beta-cyclodextrin, create a chiral environment where the enantiomers can be selectively retained and separated.

While specific operational parameters for this compound are not available, the following table outlines typical conditions used for the chiral GC separation of analogous aromatic alcohols.

Table 1: Illustrative Chiral GC Parameters for Aromatic Butanol Analogs

Parameter Condition
Column Cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Optimized temperature gradient (e.g., 50°C held for 2 min, ramped at 5°C/min to 180°C)
Detector Flame Ionization Detector (FID)

| Detector Temperature | 250 °C |

Note: These are representative conditions and would require optimization for the specific analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the separation of a broad range of chiral compounds, including those that are not sufficiently volatile for GC. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are particularly successful in resolving the enantiomers of many pharmaceutical and chemical compounds.

Research on the chiral separation of the related compound, 4-phenyl-2-butanol, has demonstrated the efficacy of cellulose-based CSPs. For instance, a cellulose tris(3,5-dimethylphenylcarbamate) column has been successfully employed for the baseline separation of its enantiomers.

Table 2: Chiral HPLC Method for the Separation of 4-phenyl-2-butanol Enantiomers

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
Mobile Phase Methanol (B129727):Buffer (65:35, v/v)
Buffer pH 4.6
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Column Temperature | Ambient |

This method, developed for a structural analog, serves as a strong starting point for the development of a chiral HPLC separation for this compound. Method validation according to established guidelines, such as those from USP/EP, would be necessary, ensuring system suitability criteria like a resolution of ≥2.0 and a tailing factor of ≤1.5 are met.

The selection of the mobile phase is critical in chiral HPLC and often involves a mixture of a non-polar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (such as isopropanol (B130326) or ethanol). The ratio of these solvents can be adjusted to optimize the separation. In reversed-phase mode, mixtures of water or buffer with methanol or acetonitrile (B52724) are common. The choice between normal-phase and reversed-phase chromatography will depend on the polarity of the analyte and the specific chiral stationary phase being used.

Mechanistic Biological Interactions of 4 4 Methoxy 2 Methylphenyl Butan 2 Ol Focus on Molecular Mechanism, Not Clinical

In Vitro Studies on Molecular Target Binding and Interactions

Comprehensive searches of scientific literature did not yield specific in vitro studies that have identified and characterized the molecular targets of 4-(4-Methoxy-2-methylphenyl)butan-2-ol.

There is currently no published research detailing the specific ligand-protein binding mechanisms for this compound. The nature of its interaction with enzyme active sites, including the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) and the specific amino acid residues involved, remains uncharacterized.

Information regarding the receptor binding profile and selectivity of this compound is not available in the current body of scientific literature. Studies to determine its affinity for various receptors and its selectivity profile have not been published.

Structure-Activity Relationship (SAR) at the Molecular Level for Bioactivity

Due to the absence of bioactivity data for this compound and a lack of studies on analogous compounds where this specific molecule is included in a comparative analysis, a formal Structure-Activity Relationship (SAR) at the molecular level cannot be constructed. Key structural motifs, such as the methoxy (B1213986) group, the methyl group on the phenyl ring, and the secondary alcohol on the butane (B89635) chain, are recognized as important for the bioactivity of other compounds, but their specific contribution for this molecule is undetermined.

Mechanistic Insights into Potential Biological Pathways (e.g., Quorum Sensing Inhibition Mechanisms)

While there is extensive research on quorum sensing (QS) as a bacterial communication system that regulates virulence and biofilm formation, there is no direct evidence linking this compound to the inhibition of this pathway. The general mechanisms of QS inhibition involve interference with signal molecule synthesis, degradation of signal molecules, or blockade of signal receptors. However, the role, if any, of this compound in these processes has not been investigated.

Metabolic Pathway Studies at the Molecular Level

No studies on the metabolic pathways of this compound at the molecular level have been found in the public domain. Research into its absorption, distribution, metabolism, and excretion (ADME), including the enzymes responsible for its biotransformation and the resulting metabolites, has not been documented.

Future Research Directions and Translational Perspectives for 4 4 Methoxy 2 Methylphenyl Butan 2 Ol

Exploration of Undiscovered Reactivity Modes

The molecular architecture of 4-(4-Methoxy-2-methylphenyl)butan-2-ol allows for a multitude of chemical transformations that are yet to be explored. Future research should systematically investigate the reactivity of its key functional groups.

Oxidation and Dehydrogenation: The secondary alcohol moiety is a prime site for oxidation to the corresponding ketone, 4-(4-methoxy-2-methylphenyl)butan-2-one (B2750421). A variety of oxidizing agents, from classical reagents to more modern, selective methods, could be employed to understand the reaction kinetics and optimize yields. Furthermore, catalytic dehydrogenation could offer a greener alternative for this transformation.

Dehydration and Elimination Reactions: Acid-catalyzed dehydration of the secondary alcohol would lead to the formation of isomeric alkenes. The regioselectivity and stereoselectivity of this elimination reaction, influenced by the steric and electronic environment of the molecule, would be a key area of investigation.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, paving the way for nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, thereby expanding the chemical space accessible from this starting material.

Electrophilic Aromatic Substitution: The electron-donating methoxy (B1213986) and methyl groups activate the aromatic ring towards electrophilic substitution. The directing effects of these substituents would likely favor substitution at specific positions on the phenyl ring, a hypothesis that requires experimental validation through reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Development of Novel Catalytic Transformations Involving the Compound

The development of catalytic transformations is paramount for sustainable and efficient chemical synthesis. This compound can serve as a platform for developing and testing new catalytic methodologies.

Asymmetric Catalysis: The chiral center at the secondary alcohol position makes this compound an interesting substrate for asymmetric catalysis. For instance, kinetic resolution via catalytic acylation could be employed to separate the enantiomers. Conversely, the corresponding ketone could be a substrate for asymmetric reduction to produce enantiomerically enriched this compound.

C-H Activation: Direct catalytic activation of the C-H bonds on the aromatic ring or the aliphatic chain would provide a powerful tool for late-stage functionalization. This could lead to the development of novel analogs without the need for de novo synthesis.

Cross-Coupling Reactions: Conversion of the alcohol to a halide or triflate would enable its use in various palladium- or nickel-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

A summary of potential catalytic transformations is presented in the table below.

TransformationCatalyst TypePotential Products
Asymmetric OxidationChiral Metal ComplexEnantiopure Ketone
Asymmetric ReductionChiral Ruthenium or Rhodium CatalystEnantiopure Alcohol
C-H ArylationPalladium or Rhodium CatalystBiaryl derivatives
Suzuki CouplingPalladium CatalystAryl-substituted butanols
Buchwald-Hartwig AminationPalladium CatalystAmino-substituted butanols

Integration into Complex Synthetic Cascades

The functional groups of this compound make it a potentially valuable building block in the synthesis of more complex molecules, such as natural products or pharmaceutically active compounds.

Future synthetic strategies could involve the use of this compound in multi-step reaction sequences. For example, the alcohol could be used as a starting point for the synthesis of chiral ligands for asymmetric catalysis. The aromatic ring, with its specific substitution pattern, could be a key fragment in the total synthesis of complex natural products. The development of cascade reactions, where multiple bonds are formed in a single operation starting from this molecule, would be a particularly elegant and efficient approach.

Advanced Computational Design of Analogs with Predicted Properties

Computational chemistry offers a powerful tool for the in-silico design and property prediction of novel molecules. For this compound, computational studies could guide future experimental work.

Density Functional Theory (DFT) Calculations: DFT could be used to predict the reactivity of different sites within the molecule, calculate spectroscopic signatures (NMR, IR), and explore the mechanisms of potential reactions.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models could be developed to predict the activity of a library of virtual analogs. This would allow for the prioritization of synthetic targets with potentially improved properties.

Molecular Docking: For a specific biological target, molecular docking studies could be used to predict the binding mode and affinity of this compound and its derivatives, providing insights for the design of more potent inhibitors or modulators.

Below is a hypothetical data table of predicted properties for designed analogs.

AnalogPredicted LogPPredicted Biological Activity (Arbitrary Units)
4-(4-Ethoxy-2-methylphenyl)butan-2-ol3.81.2
4-(4-Methoxy-2-ethylphenyl)butan-2-ol4.11.5
4-(3,4-Dimethoxy-2-methylphenyl)butan-2-ol3.21.8
4-(4-Methoxy-2-methylphenyl)butan-2-amine3.02.5

Expansion of Mechanistic Biological Understanding for Novel Applications

While the biological activity of this compound is currently unknown, structurally related compounds have shown interesting biological properties. For instance, some arylbutanol derivatives have been investigated for their potential as therapeutic agents.

Future research should involve screening this compound against a panel of biological targets to identify any potential therapeutic applications. If any activity is found, further studies should focus on elucidating the mechanism of action. This would involve identifying the molecular target, understanding the structure-activity relationship, and evaluating the compound's efficacy in relevant cellular and animal models. The insights gained from these studies could pave the way for the development of novel drugs for a variety of diseases. The structural similarity to compounds like 4-(phenylsulfanyl)butan-2-one, which has been studied for its effects on melanin (B1238610) synthesis, suggests that dermatological applications could be one potential area of investigation. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methoxy-2-methylphenyl)butan-2-ol in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling a substituted phenyl group to a butanol backbone. A plausible route includes:

Friedel-Crafts alkylation : React 4-methoxy-2-methylbenzene derivatives with a butanol precursor (e.g., epoxide or halide) under acidic conditions.

Grignard reaction : Use a pre-functionalized aryl Grignard reagent to attack a ketone intermediate (e.g., butan-2-one) followed by reduction .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR/IR are critical for confirming structure and purity.

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • NMR :
  • ¹H NMR : Expect signals for aromatic protons (δ 6.5–7.2 ppm), methoxy group (δ ~3.8 ppm), methyl groups (δ ~2.3 ppm for aryl-CH₃; δ ~1.2 ppm for aliphatic CH₃), and hydroxyl proton (δ 1.5–2.0 ppm, broad).
  • ¹³C NMR : Aromatic carbons (δ 110–160 ppm), methoxy (δ ~55 ppm), and alcohol-bearing carbon (δ ~70 ppm) .
  • IR : Strong O-H stretch (~3200–3500 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1450–1600 cm⁻¹).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately polar due to hydroxyl and methoxy groups. Soluble in ethanol, DCM, and DMSO; sparingly soluble in water. Adjust solvent polarity during crystallization (e.g., ethanol/water mixtures) .
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C. Degradation risks include oxidation of the hydroxyl group; monitor via TLC or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxy-2-methylphenyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :
  • Steric effects : The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para position.
  • Electronic effects : Methoxy acts as an electron-donating group, activating the ring for electrophilic attacks. Reactivity can be tested via nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), followed by HPLC-MS analysis to identify regioselectivity .

Q. What computational strategies are used to predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding (hydroxyl/methoxy) and hydrophobic pockets (methyl/aryl groups).
  • QSAR modeling : Correlate substituent effects (e.g., logP, molar refractivity) with bioactivity data from analogs (e.g., fluorinated or nitro-substituted derivatives) .

Q. How can contradictory data in biological activity studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer :
  • Dose-response assays : Test across a concentration range (e.g., 1–100 µM) in cell-free (e.g., DPPH radical scavenging) and cell-based (e.g., ROS detection) systems.
  • Mechanistic studies : Use inhibitors (e.g., catalase for H₂O₂) or gene knockout models to identify pathways. Compare with structurally similar compounds (e.g., 4-phenylbutan-2-ol derivatives) to isolate substituent effects .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodological Answer :
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in transition-metal-catalyzed reactions (e.g., hydrogenation of ketone precursors).
  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to resolve enantiomers. Validate purity via polarimetry or CD spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.